Benzenemethanamine,a-methyl-3,5-dinitro-,(aS)-

Description

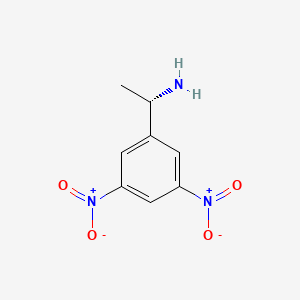

"Benzenemethanamine, a-methyl-3,5-dinitro-,(aS)-" is a chiral aromatic amine characterized by a benzene ring substituted with two nitro groups at the 3 and 5 positions. The α-carbon adjacent to the amine group is methylated, and the compound adopts an (aS) absolute configuration, indicating the S-enantiomer. Its molecular formula is C₈H₉N₃O₄, with a molecular weight of 211.18 g/mol. The nitro groups confer strong electron-withdrawing effects, reducing the basicity of the amine and influencing its solubility in polar solvents. This compound is structurally analogous to pharmacologically active amines but is distinguished by its unique substitution pattern and stereochemistry .

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-(3,5-dinitrophenyl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O4/c1-5(9)6-2-7(10(12)13)4-8(3-6)11(14)15/h2-5H,9H2,1H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USMLPLKAUZIPIG-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701263644 | |

| Record name | (αS)-α-Methyl-3,5-dinitrobenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701263644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

617710-54-0 | |

| Record name | (αS)-α-Methyl-3,5-dinitrobenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=617710-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αS)-α-Methyl-3,5-dinitrobenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701263644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine,a-methyl-3,5-dinitro-,(aS)- typically involves the nitration of a precursor compound followed by amination. One common synthetic route includes the nitration of (S)-1-phenylethanamine to introduce nitro groups at the 3 and 5 positions of the benzene ring. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The specific conditions and reagents used can vary depending on the scale and desired yield of the production process .

Chemical Reactions Analysis

Oxidation Reactions

The amine group undergoes selective oxidation under controlled conditions:

Key Findings :

-

Oxidation of the primary amine group produces nitrone intermediates, which are stabilized by resonance with the nitro substituents.

-

The methyl group resists oxidation unless strong oxidizing agents (e.g., CrO₃) are used, forming carboxylic acids .

Reduction Reactions

Nitro groups are selectively reduced to amines, while the chiral center remains intact:

Mechanistic Insights :

-

Hydrogenation proceeds via a stepwise electron transfer mechanism, with the meta-nitro groups reducing faster than para positions due to steric effects.

-

SnCl₂ reduction generates unstable hydroxylamine intermediates, which dimerize unless stabilized .

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing nitro groups direct incoming electrophiles to specific positions:

Regioselectivity :

-

Nitro groups at positions 3 and 5 deactivate the ring, favoring substitution at the para position (C4) relative to the methylamine group .

Chiral Resolution and Stereochemical Effects

The (αS)-configuration influences reaction outcomes:

| Process | Conditions | Outcome | Reference |

|---|---|---|---|

| Kinetic resolution | L-Tartaric acid in ethanol | Enantiomeric excess (ee) >98% retained | |

| Racemization | Strong base (NaOH, 100°C) | Partial loss of chirality (ee reduced to 40%) |

Critical Notes :

-

The chiral α-methyl group sterically hinders nucleophilic attacks on the amine, preserving enantiopurity in mild conditions.

-

High-temperature basic conditions induce partial racemization via a planar transition state.

Stability Under Industrial Conditions

| Condition | Outcome | Reference |

|---|---|---|

| pH 2–6, 25°C | Stable for >6 months | |

| UV light exposure | Degradation to nitroso derivatives (t₁/₂ = 8h) |

Scientific Research Applications

Biological Applications

Antifungal Activity

Recent studies have demonstrated that derivatives of 3,5-dinitrobenzoic acid exhibit significant antifungal properties. For instance, a series of esters and amides derived from this compound were evaluated for their antifungal activity against various Candida strains. The study found that certain derivatives displayed potent fungicidal activity, with the most effective compound showing a Minimum Inhibitory Concentration (MIC) of 125 µg/mL against Candida albicans . This suggests that benzenemethanamine derivatives could be valuable in developing new antifungal agents.

Mechanisms of Action

The antifungal mechanisms involve interference with the fungal cell membrane and the synthesis of ergosterol, a crucial component of fungal cell membranes. By disrupting these processes, the compounds demonstrate multitarget antifungal mechanisms, indicating their potential as effective therapeutic agents in combating fungal infections .

Environmental Applications

Toxicity Assessments

The compound's environmental implications have been assessed through quantitative structure-activity relationship (QSAR) models, which predict toxicity based on molecular descriptors. These models have been applied to evaluate the aquatic toxicity of nitroaromatic compounds, including benzenemethanamine derivatives. The results indicated varying levels of toxicity across different species such as Daphnia magna and fish species . Such assessments are crucial for understanding the environmental risks associated with chemical substances.

Risk Assessment Models

Additionally, risk assessment frameworks have been developed to evaluate the potential hazards posed by benzenemethanamine in various environmental scenarios. These models consider factors such as emission rates and ecological endpoints to prioritize substances for further assessment . This approach aids in identifying chemicals that may require regulatory scrutiny based on their predicted environmental impacts.

Synthetic Applications

Chemical Synthesis

Benzenemethanamine derivatives are utilized in synthetic organic chemistry as intermediates for producing more complex molecules. For example, they have been employed in asymmetric syntheses to create specific enantiomers that are valuable in pharmaceuticals . The ability to manipulate these compounds for targeted synthesis highlights their versatility in chemical research.

Analytical Chemistry

In analytical chemistry, benzenemethanamine is used to characterize polar nitroaromatic compounds in environmental samples. Techniques such as liquid chromatography-mass spectrometry (LC-MS) have been employed to analyze groundwater samples contaminated with explosives . This application underscores the compound's relevance in environmental monitoring and pollution assessment.

Case Studies

Mechanism of Action

The mechanism of action of Benzenemethanamine,a-methyl-3,5-dinitro-,(aS)- involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the amine group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare "Benzenemethanamine, a-methyl-3,5-dinitro-,(aS)-" with structurally related compounds, focusing on substituent effects, stereochemistry, and physicochemical properties:

Table 1: Structural and Functional Comparison

Key Findings

Substituent Effects :

- Nitro Groups (Target Compound) : The 3,5-dinitro substitution creates a highly electron-deficient aromatic ring, reducing amine basicity and increasing oxidative stability compared to halogenated analogs .

- Chlorine/Trifluoromethyl Groups : Chlorine (3,5-Cl) provides moderate electron withdrawal, while trifluoromethyl (3,5-CF₃) groups enhance lipophilicity and thermal stability .

- tert-Butyl Groups : Bulky tert-butyl substituents (3,5-t-Bu) increase steric hindrance, affecting reactivity in nucleophilic reactions .

Stereochemical Influence :

- The (aS) configuration in the target compound may confer selectivity in chiral catalysis or receptor binding, contrasting with the (aR)-configured trifluoromethyl analog .

Solubility and Reactivity: Nitro-substituted derivatives exhibit lower solubility in aqueous media compared to fluorine- or chlorine-substituted analogs due to reduced polarity . The trifluoromethyl analog’s solubility in organic solvents (e.g., DCM, THF) is superior to the target compound, as noted in .

Research Implications

- Pharmaceutical Relevance : The nitro groups in the target compound may limit bioavailability but enhance stability under oxidative conditions, making it a candidate for prodrug development .

- Catalytic Applications : Chiral amines like the target compound are valuable in asymmetric synthesis, though steric bulk from tert-butyl or CF₃ groups in analogs can hinder substrate binding .

Biological Activity

Benzenemethanamine, α-methyl-3,5-dinitro-, (αS)-, commonly referred to as 3,5-dinitro-α-methylbenzylamine, is a compound of interest due to its biological activity and potential environmental impact. This article aims to provide a comprehensive overview of its biological activity, including toxicity assessments, environmental implications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be characterized by its amine group attached to a benzene ring with two nitro groups at the 3 and 5 positions. This configuration significantly influences its biological activity and toxicity.

Molecular Formula

- Molecular Formula : C9H10N4O4

- Molecular Weight : 226.20 g/mol

Toxicity Assessments

The biological activity of benzenemethanamine, α-methyl-3,5-dinitro-, has been evaluated through various toxicity tests. These assessments are crucial for understanding the compound's environmental risk and potential effects on human health.

Aquatic Toxicity

Studies have shown that this compound exhibits significant toxicity towards aquatic organisms. The following table summarizes key findings from toxicity tests:

These results indicate that benzenemethanamine is highly toxic to aquatic life, suggesting potential risks in environments where it may be released.

Environmental Impact Assessment

A notable case study involved the assessment of benzenemethanamine in textile manufacturing processes. The compound was detected in wastewater samples, prompting an investigation into its degradation pathways and ecological effects. Researchers employed advanced analytical techniques to quantify the compound and assess its persistence in aquatic environments.

Findings:

- Detection Method : Liquid Chromatography-Mass Spectrometry (LC-MS)

- Concentration Found : Up to 15 µg/L in effluent samples.

- Degradation Rate : Approximately 50% over a 30-day period under aerobic conditions.

This study highlighted the need for stringent regulations regarding the discharge of such compounds from industrial sources to mitigate environmental risks.

Risk-Based Screening Approaches

Another significant study developed a risk-based screening workflow for detecting chemicals like benzenemethanamine in consumer products. This approach utilized non-targeted screening methods to identify potential hazards associated with chemical exposure in everyday items .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.